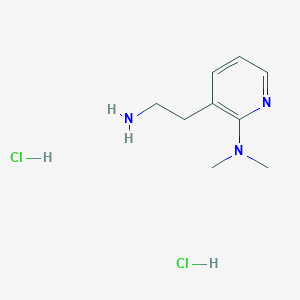

3-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine;dihydrochloride” is a complex organic molecule. It contains an aminoethyl group (-NH2CH2CH2-) and a dimethylpyridin-2-amine group, which suggests that it might have properties common to amines . Amines are derivatives of ammonia and can be primary, secondary, or tertiary depending on the number of alkyl groups attached to the nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amino groups (-NH2) are typically nucleophilic and can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar amino groups might make the compound soluble in water .Scientific Research Applications

Metalation and Bonding Properties

The compound exhibits significant chemical properties, as seen in a study where the metalation of 2-(aminomethyl)pyridine and subsequent reactions highlighted the formation of various complexes. The study showcased the compound's ability to undergo metalation with dimethylzinc, leading to the formation of colorless dimeric methylzinc 2-pyridylmethyl(tert-butyldimethylsilyl)amide. This property is crucial in understanding the bonding and structural configuration of chemical complexes (Westerhausen et al., 2001).

Interaction in Crystalline Structures

3-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine;dihydrochloride also shows significant interaction capabilities in crystalline structures. For instance, in the crystallographic study of N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, the compound demonstrated the ability to form stable tautomeric equilibriums in various solvents, indicating its potential in forming and stabilizing complex molecular structures (Nazır et al., 2000).

Formation of Hydrogen Bonds and Complexes

The compound's potential in forming hydrogen bonds and complexes was further evidenced in a study where 1,2-bis(4-pyridyl)ethane showed significant interactions with 3-aminobenzoic acid molecules. This interaction led to the formation of extended structures through amine and carboxyl group N—H⋯O=C interactions, showcasing the compound's utility in generating complex molecular architectures (Shen & Lush, 2010).

Applications in Synthesis and Medicinal Chemistry

The compound has applications in synthesis and medicinal chemistry. For instance, a study reported the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines starting from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine. This process highlighted the compound's role in the synthesis of molecular scaffolds, which are crucial in medicinal chemistry for adapting to three-dimensional binding sites of biological targets (Schmid et al., 2006).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(2-aminoethyl)-N,N-dimethylpyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-12(2)9-8(5-6-10)4-3-7-11-9;;/h3-4,7H,5-6,10H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMRJDKYMLPKNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B2513385.png)

![N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2513387.png)

![N-(4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2513388.png)

![2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2513399.png)